molecular formula C17H17N7O B2900710 (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1421476-22-3

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2900710
CAS RN: 1421476-22-3
M. Wt: 335.371
InChI Key: DIFQILBQQUZLPR-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that contains several heterocyclic rings including pyrrole, pyrimidine, piperazine, and pyrazine . These structural components are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and their substituents. The spatial orientation of these substituents can lead to different stereoisomers, which can have different biological profiles due to their different binding modes to proteins .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the heterocyclic rings and their substituents. For example, the pyrrole ring is known to participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the characteristics of the heterocyclic rings and their substituents. For example, the presence of nitrogen in the rings would likely make the compound a base, and the different substituents could affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent . A series of derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant activity with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that the compound and its derivatives could be further developed as potent anti-tubercular medications.

Drug Synthesis Intermediate

The compound serves as an intermediate in the synthesis of various drugs. Its structural framework is used to create derivatives that can interact with different biological targets. For instance, it can be modified to produce boronic acid esters, which are valuable in the synthesis of pharmaceuticals .

Cytotoxicity Studies

Derivatives of this compound have been evaluated for cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicated that the compounds are non-toxic to human cells, which is crucial for the development of safe pharmaceutical agents .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interactions with biological targets. These studies help in predicting the binding affinities and modes of action, which are essential for drug design and development .

Crystallography

Single crystals of certain derivatives have been developed to study their crystal structure. This information is vital for understanding the compound’s physical and chemical properties, which can influence its biological activity .

Mechanism of Action

Target of Action

The compound, also known as (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone, is a novel derivative designed and synthesized for its potential anti-tubercular activity . The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of the bacterium that causes tuberculosis.

Mode of Action

It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound interacts with the bacterium, inhibiting its growth and proliferation. The specific molecular interactions of the compound with its target are still under investigation.

Biochemical Pathways

The compound affects the biochemical pathways involved in the growth and proliferation of Mycobacterium tuberculosis H37Ra . The downstream effects of this interaction result in the inhibition of the bacterium’s growth, effectively combating the tuberculosis infection.

Result of Action

The result of the compound’s action is the significant inhibition of Mycobacterium tuberculosis H37Ra growth . This makes the compound a potential candidate for the development of new anti-tubercular drugs.

Future Directions

Future research on this compound could involve further exploration of its biological activities and potential therapeutic applications. The design of new compounds with different substituents could also be a promising direction for enhancing the compound’s biological profile .

properties

IUPAC Name

pyrazin-2-yl-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c25-17(14-12-18-3-4-19-14)24-9-7-23(8-10-24)16-11-15(20-13-21-16)22-5-1-2-6-22/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFQILBQQUZLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

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